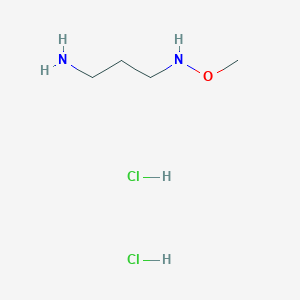

(3-Aminopropyl)(methoxy)amine dihydrochloride

CAS No.: 145494-52-6

Cat. No.: VC6924979

Molecular Formula: C4H14Cl2N2O

Molecular Weight: 177.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 145494-52-6 |

|---|---|

| Molecular Formula | C4H14Cl2N2O |

| Molecular Weight | 177.07 |

| IUPAC Name | N'-methoxypropane-1,3-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C4H12N2O.2ClH/c1-7-6-4-2-3-5;;/h6H,2-5H2,1H3;2*1H |

| Standard InChI Key | VNZLTHKSMBUAON-UHFFFAOYSA-N |

| SMILES | CONCCCN.Cl.Cl |

Introduction

Synthetic Pathways and Optimization

The synthesis of (3-Aminopropyl)(methoxy)amine dihydrochloride can be inferred from methodologies applied to analogous compounds. A plausible route involves sequential alkylation and hydrochloride salt formation:

Step 1: Synthesis of (3-Chloropropyl)(methoxy)amine

Reacting 3-chloropropylamine hydrochloride with methoxyamine under basic conditions (e.g., NaOH or K₂CO₃) facilitates nucleophilic substitution. This step mirrors the coupling of 3-chloropropylamine with methacrylic anhydride in the synthesis of N-(3-chloropropyl)methacrylamide . The reaction is typically conducted at 0–5°C to minimize side reactions, with a molar ratio of 1:1–1:3 (amine:methoxyamine) .

Step 2: Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas in a polar aprotic solvent (e.g., tetrahydrofuran or ethanol), yielding the dihydrochloride salt. This method is consistent with the final salification step described for N-(3-aminopropyl)methacrylamide hydrochloride, achieving yields >90% .

Critical Parameters:

-

Temperature Control: Maintaining sub-5°C conditions during HCl gas introduction prevents thermal degradation .

-

Solvent Selection: Tetrahydrofuran (THF) is preferred for its ability to dissolve both organic and ionic species, facilitating crystallization .

Physicochemical Properties

While experimental data for the target compound are unavailable, predictions can be extrapolated from structural analogs:

-

Solubility: High water solubility due to ionic hydrochloride groups, akin to N-(3-Aminopropyl)-imidazole (miscible in water) .

-

Stability: Likely hygroscopic, requiring storage under inert atmosphere at room temperature, similar to (3-Aminopropyl)(tert-butyl)amine dihydrochloride .

-

Thermal Behavior: Decomposition expected above 200°C, consistent with tertiary amine hydrochlorides .

Challenges and Future Directions

-

Synthetic Yield Optimization: Scaling the dihydrochloride formation step requires addressing HCl gas handling and crystallization kinetics.

-

Stability Studies: Long-term storage conditions must be empirically determined to prevent deliquescence or decomposition.

-

Toxicity Profiling: No data exist on acute or chronic toxicity; preliminary in vitro assays are necessary for biomedical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume